molecular formula C14H10F3NO4 B6393660 2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid CAS No. 1261520-73-3

2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid

Cat. No.: B6393660
CAS No.: 1261520-73-3
M. Wt: 313.23 g/mol
InChI Key: PKHJKWPKWGLAGS-UHFFFAOYSA-N
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Description

2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid is a complex organic compound characterized by the presence of methoxy, trifluoromethoxy, and pyridine carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxypyridine with 3-(trifluoromethoxy)benzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, and signal transduction pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(trifluoromethyl)pyridine: This compound shares a similar structure but lacks the carboxylic acid group.

    2-Methoxy-5-(trifluoromethyl)aniline: Another related compound with a similar trifluoromethoxy group but different functional groups.

Uniqueness

2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and interact with different biological targets.

Properties

IUPAC Name

2-methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4/c1-21-12-11(13(19)20)6-9(7-18-12)8-3-2-4-10(5-8)22-14(15,16)17/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHJKWPKWGLAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688240
Record name 2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261520-73-3
Record name 2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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